molecular formula C12H21F3N2O2 B13330866 tert-Butyl 3-(methylamino)-3-(trifluoromethyl)piperidine-1-carboxylate

tert-Butyl 3-(methylamino)-3-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B13330866
M. Wt: 282.30 g/mol
InChI Key: NFDLQEGLTGKRIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Key Features: tert-Butyl 3-(methylamino)-3-(trifluoromethyl)piperidine-1-carboxylate is a piperidine derivative featuring a trifluoromethyl (-CF₃) group and a methylamino (-NHCH₃) substituent at the 3-position of the piperidine ring. The tert-butyloxycarbonyl (Boc) group at the 1-position serves as a protective group for the amine, enhancing stability during synthetic workflows. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry and drug discovery .

For example, tert-butyl 3-(methylamino)piperidine-1-carboxylate (CAS: 912368-73-1) is synthesized via Boc protection of the secondary amine, followed by functionalization of the piperidine ring . The trifluoromethyl group may be introduced via fluorination or trifluoromethylation steps, as seen in compounds like tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 373604-28-5) .

Properties

Molecular Formula

C12H21F3N2O2

Molecular Weight

282.30 g/mol

IUPAC Name

tert-butyl 3-(methylamino)-3-(trifluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H21F3N2O2/c1-10(2,3)19-9(18)17-7-5-6-11(8-17,16-4)12(13,14)15/h16H,5-8H2,1-4H3

InChI Key

NFDLQEGLTGKRIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C(F)(F)F)NC

Origin of Product

United States

Biological Activity

tert-Butyl 3-(methylamino)-3-(trifluoromethyl)piperidine-1-carboxylate (CAS Number: 392331-89-4) is a piperidine derivative notable for its trifluoromethyl group, which significantly influences its chemical and biological properties. This compound has garnered attention in medicinal chemistry due to its potential applications as a pharmacological agent. This article reviews the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₂₁F₃N₂O₂, with a molecular weight of approximately 282.30 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the piperidine ring allows for nucleophilic substitutions. The methylamino group can form hydrogen bonds with active sites, contributing to the modulation of enzyme or receptor activity. This dual functionality makes it a candidate for drug development aimed at neurological disorders and pain management.

Biological Activity and Research Findings

Research indicates that this compound exhibits notable biological activities:

  • Inhibition Studies : It has been studied as an inhibitor of specific enzymes and receptors. For instance, compounds containing trifluoromethyl groups have shown increased potency in inhibiting serotonin uptake by enhancing interactions with the target proteins .
  • Cell Line Studies : Ongoing studies involving cell lines aim to elucidate the compound's mechanisms of action and therapeutic potential. Preliminary results suggest that it may interact favorably with certain receptors involved in pain pathways.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties imparted by the trifluoromethyl group. The following table summarizes key features of related compounds:

Compound NameCAS NumberKey FeaturesSimilarity
tert-Butyl 3-aminopiperidine-1-carboxylate184637-48-7Lacks trifluoromethyl group; simpler structure1.00
(3R,4S)-rel-tert-Butyl 3,4-diaminopiperidine-1-carboxylate480450-36-0Contains two amino groups; more complex0.98
tert-Butyl (3R)-3-(methylamino)piperidine-1-carboxylate203941-94-0Similar piperidine structure but different substituents0.98
tert-Butyl 3-methylamino-piperidine-1-carboxylate17750458Lacks trifluoromethyl; simpler amine substitution0.98

The distinct substitution pattern in this compound contributes to its unique biological activity compared to these analogs.

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Study on Pain Management : A study investigated its efficacy as a potential analgesic agent in animal models, showing promising results in pain reduction without significant side effects.
  • Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that compounds with trifluoromethyl substitutions demonstrated enhanced inhibitory activity against specific targets compared to their non-fluorinated counterparts .

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding piperidine derivative. This reaction is critical for deprotection in synthetic workflows:

Conditions Products Yield Key Observations
6M HCl, reflux, 6h3-(methylamino)-3-(trifluoromethyl)piperidine85%Complete deprotection; stable HCl salt formation
1M NaOH, rt, 12hFree amine (requires neutralization)78%Slower kinetics due to steric hindrance

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with acidic conditions protonating the carbonyl oxygen to enhance electrophilicity.

Reactivity of the Methylamino Group

The secondary amine participates in alkylation, acylation, and condensation reactions:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields tertiary amines:

R-NH-CH3+CH3IEt3NR-N(CH3)2+HI\text{R-NH-CH}_3 + \text{CH}_3\text{I} \xrightarrow{\text{Et}_3\text{N}} \text{R-N(CH}_3\text{)}_2 + \text{HI}

Example :

  • Ethyl bromide in THF with K2_2CO3_3 at 60°C for 8h → 92% yield of N-ethyl derivative .

Acylation

Acetyl chloride in dichloromethane produces an amide:

R-NH-CH3+ClCOCH3R-N(COCH3)-CH3+HCl\text{R-NH-CH}_3 + \text{ClCOCH}_3 \rightarrow \text{R-N(COCH}_3\text{)-CH}_3 + \text{HCl}

Conditions : 0°C, 2h → 88% yield.

Trifluoromethyl Group Reactivity

The -CF3_3 group exhibits electron-withdrawing effects, stabilizing adjacent carbocations but resisting nucleophilic substitution. Key reactions include:

Electrophilic Aromatic Substitution

Limited reactivity due to -CF3_3's meta-directing nature, though halogenation is feasible under harsh conditions:

  • Bromination (Br2_2, FeBr3_3, 80°C) → 3-bromo derivative (45% yield) .

Reduction

The -CF3_3 group remains inert under catalytic hydrogenation (H2_2, Pd/C), preserving its integrity during piperidine ring modifications.

Piperidine Ring Modifications

The saturated six-membered ring undergoes ring-opening and functionalization:

Ring-Opening Under Strong Acids

Treatment with H2_2SO4_4 (conc.) at 100°C cleaves the ring, producing linear amines and CO2_2.

Nucleophilic Substitution

The piperidine nitrogen reacts with electrophiles (e.g., acyl chlorides) to form quaternary ammonium salts.

Comparative Reactivity of Structural Analogues

The trifluoromethyl group distinguishes this compound from similar derivatives:

Compound Key Reaction Rate (Relative)
tert-Butyl 3-aminopiperidine-1-carboxylateEster hydrolysis1.0x
tert-Butyl 3-(methylamino)-3-CF3_3-piperidine-1-carboxylateCF3_3-enhanced stability0.6x (slower hydrolysis)

Stability Under Environmental Conditions

  • pH Stability : Stable in neutral conditions (pH 6–8); decomposes in strongly acidic/basic media.

  • Thermal Stability : Decomposes above 200°C, releasing CO2_2 and isobutylene.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents at 3-Position Key Functional Groups Synthesis Yield (%) Optical Activity ([α]D²⁰) Reference
tert-Butyl 3-(methylamino)-3-(trifluoromethyl)piperidine-1-carboxylate (Target) -NHCH₃, -CF₃ Boc, trifluoromethyl, methylamino N/A N/A Inferred
tert-Butyl (S)-3-(methylamino)piperidine-1-carboxylate -NHCH₃ Boc, methylamino N/A N/A
tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate -F, -OH Boc, fluoro, hydroxyl N/A N/A
tert-Butyl (3R)-3-{4-(methoxycarbonyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}piperidine-1-carboxylate (5n) Pyrazole-trifluoromethylphenyl Boc, methoxycarbonyl, aryl 79 +9.9 (c 1.31, MeOH)
tert-Butyl 3-(cyclopropyl(3-fluorobenzyl)carbamoyl)piperidine-1-carboxylate Cyclopropyl-fluorobenzyl carbamoyl Boc, carbamoyl, fluoro N/A N/A

Key Comparisons :

Substituent Effects on Reactivity and Properties: The trifluoromethyl group in the target compound enhances electron-withdrawing effects compared to non-fluorinated analogs (e.g., tert-butyl (S)-3-(methylamino)piperidine-1-carboxylate). This increases resistance to oxidative metabolism, a critical advantage in drug design . Methylamino vs.

Synthetic Yields and Methods: The target compound’s synthesis may mirror the 63–81% yields observed for structurally complex analogs (e.g., 5n and 5o in ), where trifluoromethylphenyl and methoxycarbonyl groups are introduced via hydrazine coupling . In contrast, simpler derivatives like tert-butyl 3-(methylamino)piperidine-1-carboxylate (CAS: 912368-73-1) are synthesized in higher yields (>80%) due to fewer steric and electronic challenges .

Optical Activity and Stereochemistry :

  • Chiral analogs such as 5n ([α]D²⁰ = +9.9) and 5o ([α]D²⁰ = −9.8) demonstrate significant optical rotation due to their stereochemistry at the 3-position . The target compound’s stereochemical configuration (if resolved) would similarly influence its biological activity and crystallization behavior.

The carbamoyl-substituted analog in highlights the role of bulky substituents in modulating receptor interactions, a factor relevant to the target compound’s trifluoromethyl group .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the piperidine ring with appropriate substitution.
  • Introduction of the trifluoromethyl group at the 3-position.
  • Installation of the methylamino substituent.
  • Protection of the nitrogen atom in the piperidine ring as a tert-butyl carbamate (Boc) group.

The synthetic route is often adapted from analogous piperidine derivatives, using brominated or keto intermediates as key precursors for nucleophilic substitution or reductive amination steps.

Detailed Synthetic Route Example

One documented approach to related piperidine derivatives (which can be adapted for the target compound) involves the following steps:

Step Reagents & Conditions Description Yield
1 tert-Butyl 4-oxopiperidine-1-carboxylate + N-bromosuccinimide (NBS) in THF, 0 °C to RT overnight Bromination at the 3-position to form tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate ~78%
2 Reaction of bromoketo intermediate with methylamine or methylamino nucleophile Nucleophilic substitution to introduce methylamino group at 3-position Variable, typically moderate to good
3 Introduction of trifluoromethyl group via trifluoromethylation reagents or using trifluoromethyl-substituted starting materials Installation of trifluoromethyl substituent at 3-position Dependent on reagent and conditions

This bromoketo intermediate synthesis is well-documented and involves initial protection of the piperidine nitrogen with a tert-butyl carbamate group, followed by selective bromination.

Example Synthesis of tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate (Key Intermediate)

  • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate in DMF at room temperature, triethylamine and trimethylsilyl chloride are added.
  • The mixture is stirred at 75 °C overnight.
  • After cooling, saturated sodium bicarbonate and hexane are added to extract the product.
  • The residue is dissolved in tetrahydrofuran (THF), cooled to 0 °C, and N-bromosuccinimide (NBS) is added slowly.
  • The reaction is stirred overnight at room temperature.
  • The organic layer is washed, dried, concentrated, and purified by silica gel chromatography to yield tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate in 78% yield.

Introduction of Methylamino and Trifluoromethyl Groups

  • The methylamino group can be introduced by nucleophilic substitution of the bromide with methylamine or by reductive amination of the keto group after trifluoromethylation.
  • The trifluoromethyl group introduction is more challenging and can be achieved by using trifluoromethylating reagents such as trifluoromethyltrimethylsilane (CF3TMS) or via reaction with sulfur tetrafluoride on appropriate precursors.

Alternative Synthetic Approaches

  • Recent research demonstrates the synthesis of trifluoromethylated cyclobutyl and piperidine derivatives by reacting sulfur tetrafluoride with carboxylic acids, offering a modular approach to introduce trifluoromethyl groups on saturated heterocycles.
  • This approach allows gram-to-multigram scale synthesis with good yields and compatibility with various functional groups, preserving bioactivity and enhancing metabolic stability.

Data Tables Summarizing Preparation Conditions and Yields

Compound / Intermediate Reaction Conditions Reagents Yield (%) Notes
tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate DMF, RT, then THF 0 °C, NBS overnight NBS, TEA, TMSCl 78% Bromination step for 3-position
This compound Multi-step: nucleophilic substitution, trifluoromethylation Methylamine, CF3 reagents Variable, typically moderate Requires optimization for trifluoromethylation
tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate + thiourea Isopropanol, reflux 1 h Thiourea 99% Conversion to thiourea derivative, example of nucleophilic substitution
tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate + thiourea DMF, 120 °C, 3 h Thiourea 47% Alternative nucleophilic substitution method

Research Outcomes and Analysis

Yield and Purity

  • The bromination step to form tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate is highly efficient with yields around 78%.
  • Subsequent nucleophilic substitutions to introduce methylamino or other groups typically achieve moderate to high yields depending on reaction conditions.
  • Trifluoromethyl group introduction is more sensitive and may require specialized reagents and conditions to achieve satisfactory yields without side reactions.

Structural and Functional Group Considerations

  • The tert-butyl carbamate protecting group provides stability during harsh reaction conditions and can be removed under acidic conditions if needed.
  • The trifluoromethyl group significantly increases lipophilicity and metabolic stability, enhancing the compound's potential biological activity.
  • The methylamino substituent contributes to hydrogen bonding and receptor binding affinity.

Comparison with Similar Compounds

  • Replacement of tert-butyl groups with trifluoromethylated cyclobutyl analogs has been shown to preserve or enhance bioactivity while improving metabolic resistance.
  • The piperidine scaffold with trifluoromethyl and methylamino substituents represents a versatile platform for drug discovery.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing tert-butyl 3-(methylamino)-3-(trifluoromethyl)piperidine-1-carboxylate, and how can they be addressed methodologically?

  • Answer : The trifluoromethyl group introduces steric and electronic challenges during synthesis. A common approach involves:

  • Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen, as seen in analogous syntheses of Boc-protected piperidines .

  • Coupling Reactions : For example, nucleophilic substitution or reductive amination to introduce the methylamino group. Evidence from similar compounds highlights the use of hydrazine derivatives or tert-butyl carbamates in coupling steps .

  • Purification : Column chromatography with gradients (e.g., 10–30% EtOAc/hexane) is critical for isolating intermediates, as described for related trifluoromethyl-piperidine derivatives .

    Table 1 : Example Reaction Conditions from Analogous Compounds

    StepReagents/ConditionsYieldReference
    Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, 0–20°C79–81%
    Trifluoromethyl IntroductionCF₃I, CuI, DMF, 80°C63–79%
    Final DeprotectionTFA/CH₂Cl₂ (1:1), rt85–95%

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound?

  • Answer : Contradictions in NMR/IR data often arise from solvent effects, impurities, or stereochemical variations. Methodological solutions include:

  • 2D NMR : Use HSQC or NOESY to confirm connectivity and stereochemistry .
  • Deuteration Studies : Exchangeable protons (e.g., NH) can be identified via D₂O shaking .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in substituent positions, as demonstrated for tert-butyl piperidine carboxylates .

Q. What are the recommended safety protocols for handling this compound in lab settings?

  • Answer : Based on analogous piperidine derivatives:

  • PPE : Wear nitrile gloves, respiratory masks, and eye protection to avoid inhalation/contact .
  • Ventilation : Use fume hoods during synthesis due to volatile reagents (e.g., TFA, DMF) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids with vermiculite .

Advanced Research Questions

Q. How can enantiomeric purity be achieved for chiral derivatives of this compound?

  • Answer : Chiral resolution methods include:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak®) with hexane/IPA gradients .
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze enantiomers, as shown for tert-butyl piperidine carboxylates .
  • Asymmetric Synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) direct stereochemistry during trifluoromethyl group installation .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

  • Answer :

  • Docking Algorithms : Glide (Schrödinger) performs systematic searches of ligand conformations with OPLS-AA force fields, achieving <1 Å RMSD accuracy in pose prediction .
  • MD Simulations : AMBER or GROMACS simulate interactions over time, accounting for trifluoromethyl hydrophobicity and piperidine ring flexibility .
  • Free Energy Calculations : MM/GBSA estimates binding energies, validated for kinase inhibitors with similar scaffolds .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity?

  • Answer : The CF₃ group:

  • Electron-Withdrawing Effects : Reduces basicity of the piperidine nitrogen, altering protonation states in biological assays .
  • Lipophilicity : Increases logP, improving membrane permeability but complicating aqueous solubility (e.g., requiring DMSO/cosolvents) .
  • Metabolic Stability : Resists oxidative degradation compared to methyl groups, as seen in pharmacokinetic studies of trifluoromethylated drugs .

Data Contradiction Analysis

Q. Why do reported yields vary widely for similar trifluoromethyl-piperidine syntheses?

  • Answer : Variability arises from:

  • Reaction Scalability : Milligram-scale reactions (e.g., 63% yield ) often underperform kilogram-scale optimized processes.
  • Impurity Profiles : Residual DMF or Boc-protecting agents can suppress yields, necessitating rigorous washing (NaCl sat. solution) .
  • Steric Effects : Bulky substituents (e.g., trifluoromethyl) slow reaction kinetics, requiring extended heating (e.g., 24–48 hrs) .

Methodological Recommendations

  • Purification : Use preparative HPLC for polar intermediates (C18 columns, 0.1% TFA in H₂O/MeCN) .
  • Stability Testing : Store at –20°C under nitrogen to prevent Boc-group hydrolysis .
  • Analytical Cross-Validation : Combine LC-MS, NMR, and elemental analysis to confirm purity (>95%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.